molecular formula C6H10N2S2 B053879 2-Thioxo-1-pyrrolidinethioacetamide CAS No. 117947-07-6

2-Thioxo-1-pyrrolidinethioacetamide

Cat. No. B053879
M. Wt: 174.3 g/mol
InChI Key: FVNHMHXOHPFMNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Thioxo-1-pyrrolidinethioacetamide, also known as TPTA, is a sulfur-containing compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. TPTA is a thioamide derivative of pyrrolidine and is synthesized through a simple and efficient method.

Mechanism Of Action

The mechanism of action of 2-Thioxo-1-pyrrolidinethioacetamide is not fully understood. However, it is believed that 2-Thioxo-1-pyrrolidinethioacetamide exerts its biological effects through the modulation of various signaling pathways and enzymes. 2-Thioxo-1-pyrrolidinethioacetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. 2-Thioxo-1-pyrrolidinethioacetamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.

Biochemical And Physiological Effects

2-Thioxo-1-pyrrolidinethioacetamide has been shown to exhibit various biochemical and physiological effects. In animal studies, 2-Thioxo-1-pyrrolidinethioacetamide has been shown to reduce inflammation and oxidative stress. 2-Thioxo-1-pyrrolidinethioacetamide has also been shown to inhibit tumor growth in various cancer models. However, further studies are needed to fully understand the biochemical and physiological effects of 2-Thioxo-1-pyrrolidinethioacetamide.

Advantages And Limitations For Lab Experiments

2-Thioxo-1-pyrrolidinethioacetamide has several advantages for lab experiments. It is cost-effective, easy to synthesize, and has a high purity. 2-Thioxo-1-pyrrolidinethioacetamide can also be easily modified to improve its biological activity or to enable drug delivery. However, 2-Thioxo-1-pyrrolidinethioacetamide has some limitations for lab experiments. It has low solubility in water, which can make it difficult to work with in aqueous environments. 2-Thioxo-1-pyrrolidinethioacetamide also has a short half-life, which can limit its effectiveness in vivo.

Future Directions

There are several future directions for the study of 2-Thioxo-1-pyrrolidinethioacetamide. One area of interest is the development of 2-Thioxo-1-pyrrolidinethioacetamide-based drug delivery systems. 2-Thioxo-1-pyrrolidinethioacetamide could be used as a carrier for targeted drug delivery to specific tissues or cells. Another area of interest is the investigation of 2-Thioxo-1-pyrrolidinethioacetamide as a potential treatment for neurodegenerative diseases, such as Alzheimer's disease. 2-Thioxo-1-pyrrolidinethioacetamide has been shown to exhibit neuroprotective effects in animal studies, and further research could lead to the development of novel therapies for these diseases. Additionally, the development of 2-Thioxo-1-pyrrolidinethioacetamide analogs with improved solubility and bioavailability could lead to the discovery of new therapeutic agents.
Conclusion
In conclusion, 2-Thioxo-1-pyrrolidinethioacetamide is a sulfur-containing compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. 2-Thioxo-1-pyrrolidinethioacetamide is synthesized through a simple and efficient method and exhibits various biological activities, including anti-inflammatory, antioxidant, and anticancer properties. 2-Thioxo-1-pyrrolidinethioacetamide has several advantages for lab experiments, but also has some limitations. Further research is needed to fully understand the biochemical and physiological effects of 2-Thioxo-1-pyrrolidinethioacetamide and to explore its potential therapeutic applications.

Synthesis Methods

2-Thioxo-1-pyrrolidinethioacetamide is synthesized through a simple and efficient method that involves the reaction of pyrrolidine with thioacetic acid in the presence of a catalyst. The reaction takes place at room temperature and yields 2-Thioxo-1-pyrrolidinethioacetamide as a white crystalline solid. The synthesis method is cost-effective and can be easily scaled up for large-scale production.

Scientific Research Applications

2-Thioxo-1-pyrrolidinethioacetamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit various biological activities, including anti-inflammatory, antioxidant, and anticancer properties. 2-Thioxo-1-pyrrolidinethioacetamide has also been investigated for its potential use as a drug delivery system and as a catalyst in organic synthesis.

properties

CAS RN

117947-07-6

Product Name

2-Thioxo-1-pyrrolidinethioacetamide

Molecular Formula

C6H10N2S2

Molecular Weight

174.3 g/mol

IUPAC Name

2-(2-sulfanylidenepyrrolidin-1-yl)ethanethioamide

InChI

InChI=1S/C6H10N2S2/c7-5(9)4-8-3-1-2-6(8)10/h1-4H2,(H2,7,9)

InChI Key

FVNHMHXOHPFMNY-UHFFFAOYSA-N

Isomeric SMILES

C1CC(=S)N(C1)CC(=N)S

SMILES

C1CC(=S)N(C1)CC(=S)N

Canonical SMILES

C1CC(=S)N(C1)CC(=S)N

Other CAS RN

117947-07-6

synonyms

2-thio-1-pyrrolidine-thio-acetamide
2-thioxo-1-pyrrolidinethioacetamide
thiothio

Origin of Product

United States

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